molecular formula C6H17Cl2N5O B12507066 2-Amino-5-guanidino-pentanamide dihydrochloride

2-Amino-5-guanidino-pentanamide dihydrochloride

Cat. No.: B12507066
M. Wt: 246.14 g/mol
InChI Key: LYMQLFYWIDCFLC-UHFFFAOYSA-N
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Description

D-Arginine amide dihydrochloride is a compound with the molecular formula C6H16N4O2Cl2. It is derived from the amino acid arginine and is commonly used as a chiral building block in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arginine amide dihydrochloride can be synthesized through the hydrogenation of corresponding pure compounds in methanol/hydrochloric acid using palladium on activated charcoal as a catalyst . This method involves the reduction of the precursor compounds to yield the desired product.

Industrial Production Methods

Industrial production of D-Arginine amide dihydrochloride typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

D-Arginine amide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The compound can be reduced using hydrogenation methods, as mentioned in the preparation methods.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on activated charcoal, and methanol/hydrochloric acid. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of D-Arginine amide dihydrochloride, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on potassium voltage-gated channels and other molecular targets to exert its effects . The compound’s ability to modulate these pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Arginine amide dihydrochloride include:

Uniqueness

D-Arginine amide dihydrochloride is unique due to its specific chiral properties and its ability to introduce the D-arginine moiety into peptide chains. This makes it a valuable compound in peptide synthesis and other chemical applications .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQLFYWIDCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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